REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:5]2([CH2:10][CH2:9][N:8](C)[CH2:7][CH2:6]2)[C:4]1=[O:18])[CH3:2]>C1(C)C=CC=CC=1.CCOC(C)=O.[Zn]>[CH2:1]([N:3]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:5]2([CH2:6][CH2:7][NH:8][CH2:9][CH2:10]2)[C:4]1=[O:18])[CH3:2]
|
Name
|
1-ethyl-1′-methylspiro[indoline-3,4′-piperidin]-2-one
|
Quantity
|
0.0046 mol
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C2(CCN(CC2)C)C2=CC=CC=C12)=O
|
Name
|
2,2,2 trichloro ethyl chloroformate
|
Quantity
|
6.23 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
41.6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
washed with water (2×12 mL) and brine (12 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite® (diatomaceous earth)
|
Type
|
WASH
|
Details
|
washed with EtOAc (2×20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(C2(CCNCC2)C2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |